![molecular formula C22H26N2O B14228938 1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one CAS No. 798564-37-1](/img/structure/B14228938.png)
1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one is a complex organic compound that features a piperazine ring substituted with a but-2-en-1-yl group and a diphenylethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one typically involves multi-step procedures. One common method includes the reaction of 1-(2,2-diphenylethyl)piperazine with but-2-en-1-yl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene, and the mixture is often treated with activated carbon to remove impurities before the final product is isolated .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the but-2-en-1-yl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-Diphenylethyl)piperazine: Similar structure but lacks the but-2-en-1-yl group.
4-(1,2-Benzisothiazol-3-yl)piperazine: Contains a benzisothiazole moiety instead of the diphenylethanone group.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A derivative with a different functional group arrangement.
Uniqueness
1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one is unique due to its combination of a piperazine ring with both a but-2-en-1-yl group and a diphenylethanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
798564-37-1 |
|---|---|
Fórmula molecular |
C22H26N2O |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-(4-but-2-enylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C22H26N2O/c1-2-3-14-23-15-17-24(18-16-23)22(25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h2-13,21H,14-18H2,1H3 |
Clave InChI |
NOZRTKINURFWRY-UHFFFAOYSA-N |
SMILES canónico |
CC=CCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


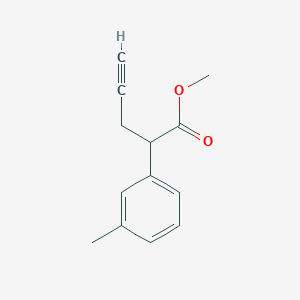
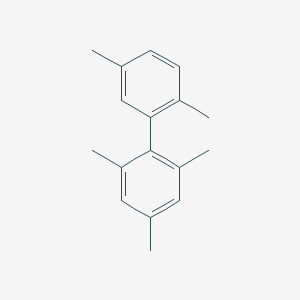
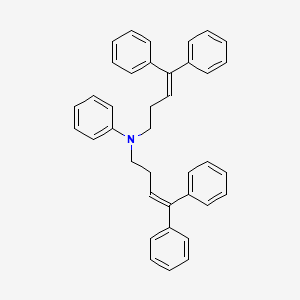
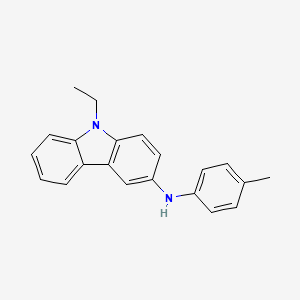
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

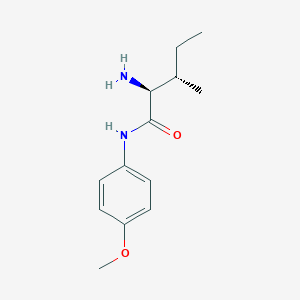

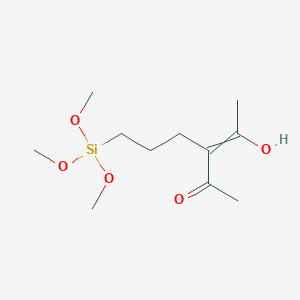
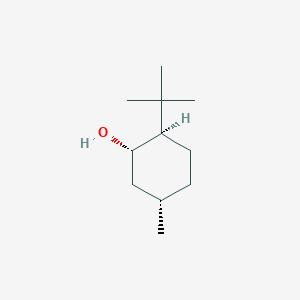

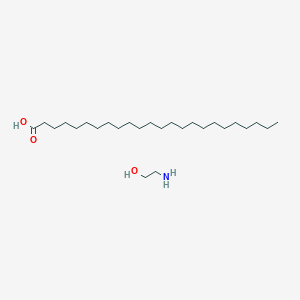
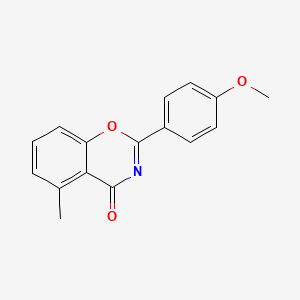
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,7-dimethylocta-2,6-dien-1-amine](/img/structure/B14228925.png)
